インディルビン E804

概要

説明

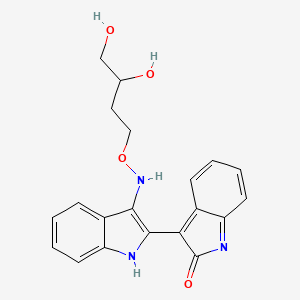

Indirubin derivative E804, also known as indirubin-3′-oxime 2,3-dihydroxypropyl ether, is a synthetic compound derived from indirubin. Indirubin is a naturally occurring compound found in the indigo plant and has been traditionally used in Chinese medicine. E804 has garnered significant attention due to its potent biological activities, particularly its anticancer properties. It is known to inhibit cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .

科学的研究の応用

Indirubin derivative E804 has a wide range of scientific research applications:

Chemistry: E804 is used as a model compound to study the effects of structural modifications on biological activity.

Biology: It is employed in cell biology research to investigate its effects on cell cycle regulation and apoptosis.

Medicine: E804 has shown promise in preclinical studies as an anticancer agent, particularly in inhibiting the growth of breast and prostate cancer cells

作用機序

インディルビン誘導体 E804 の作用機序には、重要な分子標的の阻害が含まれます。

サイクリン依存性キナーゼ (CDK): E804 は、細胞周期の進行に不可欠な CDK を阻害します。

シグナル伝達および転写活性化タンパク質 (STAT) タンパク質: E804 は、癌細胞の生存と増殖に関与する STAT3 と STAT5 を阻害します.

インスリン様成長因子 1 受容体 (IGF1R): E804 は、IGF1R の強力な阻害剤として作用し、さらにその抗癌効果に貢献しています.

類似化合物:

インディルビン-3'-オキシム: インディルビンの別の誘導体で、同様の抗癌作用を示します。

インディルビン-3-アセトキシム: CDK を阻害し、癌細胞のアポトーシスを誘導する能力が知られています。

インディルビン-5-スルホン酸: 抗炎症作用と抗癌作用を示します.

E804 の独自性: インディルビン誘導体 E804 は、CDK、STAT タンパク質、IGF1R を含む複数の分子標的を強力に阻害することにより際立っています。 このマルチターゲットアプローチは、抗癌剤としての有効性を高め、さらなる研究開発のための貴重な化合物となっています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative E804 involves several steps. The starting material, indirubin, undergoes oximation to form indirubin-3′-oxime. This intermediate is then reacted with 2,3-dihydroxypropyl ether under specific conditions to yield E804. The reaction typically requires a solvent such as ethanol and a catalyst like 1,1,3,3-tetramethylguanidine .

Industrial Production Methods: Industrial production of E804 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product .

化学反応の分析

反応の種類: インディルビン誘導体 E804 は、以下を含むさまざまな化学反応を起こします。

酸化: E804 は、酸化されて異なる誘導体を形成することができ、これらは異なる生物学的活性を示す可能性があります。

還元: 還元反応は、E804 の官能基を修飾することができ、その薬理学的特性を変化させる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、置換によりさまざまな官能基化化合物が生成されます .

4. 科学研究への応用

インディルビン誘導体 E804 は、幅広い科学研究への応用を有しています。

化学: E804 は、構造修飾が生物活性に及ぼす影響を研究するためのモデル化合物として使用されます。

生物学: 細胞生物学研究において、細胞周期制御やアポトーシスへの影響を調査するために使用されます。

医学: E804 は、特に乳癌や前立腺癌細胞の増殖を阻害する抗癌剤として前臨床研究で有望であることが示されています

産業: E804 は、そのバイオアベイラビリティを高めるために、自己乳化型薬物送達システムなどの新しい薬物送達システムの開発に使用されています.

類似化合物との比較

Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.

Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.

Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .

特性

IUPAC Name |

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOSIFOFWWXXIG-PTGBLXJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。